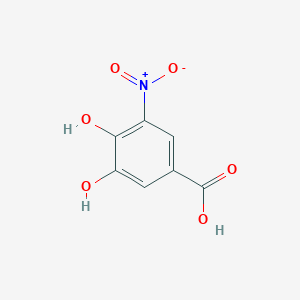

3,4-Dihydroxy-5-nitrobenzoic Acid

概要

説明

Synthesis Analysis

The synthesis of 3,4-Dihydroxy-5-nitrobenzoic acid was achieved from vanillin through a process involving nitration oxylation to afford 5-nitrovanillic acid, followed by demethylation. This method improved the total yield from 34.15% to 65.92% by utilizing cheaper reagents and optimizing some reaction steps (Chen Yi, 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various methods such as X-ray crystallography, revealing unique bonding features and physical properties. For instance, the crystal structures and physico-chemical properties of metal complexes with 3-nitro-4-hydroxybenzoic acid derivatives were determined, providing insights into their unique bonding features and physical properties (J. D'angelo et al., 2008).

Chemical Reactions and Properties

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles, demonstrating the compound's versatility in chemical reactions (Soňa Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid and its derivatives have been extensively studied through crystallography and other physical analyses. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, revealed hydrogen-bonded dimers, providing insight into its physical properties (M. J. Jedrzejas et al., 1995).

Chemical Properties Analysis

The chemical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid derivatives exhibit significant diversity. For example, derivatives of 4-hydroxybenzoic acid, including those with nitro substituents, showcase a range of chemical behaviors and applications in synthesis and material science (G. Cavill, 1945).

科学的研究の応用

Application 1: Catechol-O-methyltransferase (COMT) Inhibition

- Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : 3,4-Dihydroxy-5-nitrobenzoic Acid is a synthetic intermediate in the synthesis of Entacapone . Entacapone is a peripherally selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a critical role in the metabolism of certain neurotransmitters including dopamine .

- Results or Outcomes : The use of Entacapone can help manage symptoms of Parkinson’s disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons .

Application 2: Serum Uric Acid Reduction

- Scientific Field : Biochemistry and Medicine .

- Summary of the Application : 3,4-Dihydroxy-5-nitrobenzoic Acid, in the form of its derivative 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB), has been found to be a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid .

- Results or Outcomes : DHNB effectively reduces serum uric acid levels in allantoxanamide-induced hyperuricemic mice .

Application 3: Cancer Treatment

- Scientific Field : Oncology .

- Summary of the Application : While there are no specific studies available that detail the use of 3,4-Dihydroxy-5-nitrobenzoic Acid in cancer treatment, its derivative Entacapone has been studied for its potential anti-cancer effects .

Application 4: Antioxidant

Application 5: Anti-inflammatory

Application 6: Neuroprotection

Application 7: Antiviral Research

Application 8: Antibacterial Research

Application 9: Antifungal Research

Application 10: Antiparasitic Research

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4-dihydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPSONAKHMNQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560445 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydroxy-5-nitrobenzoic Acid | |

CAS RN |

84211-30-3 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)

![3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B49508.png)